2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one
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Overview
Description
2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.77 g/mol . This compound is characterized by the presence of a thiophene ring, a morpholine ring, and a chloroacetyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one typically involves the reaction of 2-chloroacetyl chloride with 5-(2-morpholin-4-yl-2-oxoethyl)thiophene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers from the carbonyl group.
Scientific Research Applications
2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiophene and morpholine rings may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Similar structure but lacks the morpholine ring.
2-Chloro-1-(morpholin-4-yl)ethan-1-one: Similar structure but lacks the thiophene ring.
Uniqueness
2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one is unique due to the presence of both the thiophene and morpholine rings, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one, a compound featuring a thiophene ring and a morpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by tables summarizing key findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Property | Value |
---|---|
Molecular Weight | 299.77 g/mol |
CAS Number | 1060255-59-5 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene moiety is known for its ability to form reactive intermediates, which can lead to the modulation of biological pathways. The presence of the morpholine group enhances its solubility and potential bioavailability, making it suitable for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in developing treatments for diseases where these enzymes play a pivotal role.
- Antimicrobial Activity : Similar thiophene derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Activity
A study investigating various thiophene derivatives found that compounds similar to this compound exhibited significant reductions in biofilm formation in marine bacteria such as Vibrio harveyi.
Compound | Biofilm Reduction (%) | MIC (µg/mL) |
---|---|---|
2-Chloro-1-{...} | 75% | 50 |
Control (No Treatment) | 10% | - |
Cytotoxicity and Antiproliferative Effects
Research has indicated that certain thiophene derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines.
Cell Line | IC50 (µM) |
---|---|
SK-Hep-1 | 12.5 |
MDA-MB-231 | 8.0 |
NUGC-3 | 15.0 |
Case Studies
-
Case Study on Enzyme Inhibition : A recent study highlighted the ability of 2-chloro derivatives to inhibit specific kinases involved in cancer progression, demonstrating an IC50 value of 0.004 µM against T-cell proliferation.
"The inhibition of p56 lck by the compound suggests its potential as an immunomodulatory agent" .
- Bioactivation Studies : Research on substituted thiophenes indicated that bioactivation could lead to electrophilic species, which may contribute to their biological effects. The introduction of electron-withdrawing groups at the α-carbon position was found to reduce toxicity and enhance selectivity .
Properties
IUPAC Name |
2-[5-(2-chloroacetyl)thiophen-2-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-10(15)11-2-1-9(18-11)7-12(16)14-3-5-17-6-4-14/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIIVWIJVCAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(S2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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